Cas no 861024-02-4 (4-bromo-3-chloro-pyridin-2-amine)

4-Bromo-3-chloro-pyridin-2-amine is a halogenated pyridine derivative with significant utility as a versatile intermediate in organic synthesis. The presence of both bromo and chloro substituents on the pyridine ring enhances its reactivity, enabling selective functionalization for the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its amine group further facilitates derivatization, making it valuable for constructing complex heterocyclic frameworks. The compound’s well-defined structure and high purity ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other key transformations. Suitable for research and industrial applications, it offers a reliable building block for synthesizing biologically active compounds and advanced materials.
4-bromo-3-chloro-pyridin-2-amine structure
861024-02-4 structure
Product Name:4-bromo-3-chloro-pyridin-2-amine
CAS No:861024-02-4
MF:C5H4BrClN2
MW:207.455658912659
MDL:MFCD15143361
CID:828050
PubChem ID:53485419
Update Time:2025-06-07

4-bromo-3-chloro-pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-chloropyridin-2-amine
    • 2-Amino-4-bromo-3-chloropyridine
    • 2-PYRIDINAMINE, 4-BROMO-3-CHLORO-
    • 4-bromo-3-methylpyridin-2-amine
    • 2-PYRIDINAMINE,4-BROMO-3-CHLORO
    • 4-Brom-3-chlor-[2]pyridylamin
    • 4-bromo-3-chloro-[2]pyridylamine
    • 4-BROMO-3-CHLORO-2-PYRIDINAMINE
    • 4-bromo-3-chloro-pyridin-2-amine
    • 4-Bromo-3-chloro-2-pyridinamine (ACI)
    • Pyridine, 2-aminobromochloro- (4CI)
    • 4-Bromo-3-chloro-2-pyridineamine
    • SY203047
    • MFCD15143361
    • SCHEMBL18338657
    • BS-42912
    • CS-0005556
    • EN300-218647
    • DB-083145
    • 861024-02-4
    • AT12829
    • AKOS022182308
    • AB70625
    • MDL: MFCD15143361
    • Inchi: 1S/C5H4BrClN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
    • InChI Key: RZMLRXSIZRAAAS-UHFFFAOYSA-N
    • SMILES: ClC1C(N)=NC=CC=1Br

Computed Properties

  • Exact Mass: 205.92500
  • Monoisotopic Mass: 205.92464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 39.64000
  • LogP: 2.00980

4-bromo-3-chloro-pyridin-2-amine Security Information

4-bromo-3-chloro-pyridin-2-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-bromo-3-chloro-pyridin-2-amine Production Method

4-bromo-3-chloro-pyridin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:861024-02-4)4-bromo-3-chloro-pyridin-2-amine
Order Number:A903501
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:14
Price ($):615.0
Email:sales@amadischem.com

Additional information on 4-bromo-3-chloro-pyridin-2-amine

Research Brief on 4-bromo-3-chloro-pyridin-2-amine (CAS: 861024-02-4) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-3-chloro-pyridin-2-amine (CAS: 861024-02-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile utility as a key intermediate in the synthesis of bioactive molecules. This research brief aims to consolidate the latest findings on this compound, highlighting its synthetic applications, biological relevance, and potential therapeutic implications. Recent studies have demonstrated its role in the development of kinase inhibitors, antimicrobial agents, and other pharmacologically active compounds, making it a critical building block in medicinal chemistry.

One of the most notable applications of 4-bromo-3-chloro-pyridin-2-amine is its use in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry detailed its incorporation into a novel series of pyridine-based inhibitors, which exhibited potent activity against EGFR and HER2 kinases. The bromo and chloro substituents on the pyridine ring were found to enhance binding affinity and selectivity, underscoring the compound's structural advantages for drug design.

In addition to its role in oncology, 4-bromo-3-chloro-pyridin-2-amine has been explored as a precursor for antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters reported its use in the synthesis of pyridine-2-amine derivatives with broad-spectrum antibacterial activity. The halogenated pyridine core was instrumental in achieving optimal pharmacokinetic properties, including improved solubility and metabolic stability. These findings suggest its potential for addressing antibiotic resistance, a pressing global health challenge.

From a synthetic chemistry perspective, advancements in the functionalization of 4-bromo-3-chloro-pyridin-2-amine have been a focal point of recent research. A 2024 study in Organic Letters introduced a palladium-catalyzed cross-coupling protocol that enables efficient diversification of the pyridine scaffold. This methodology facilitates the introduction of aryl, heteroaryl, and alkyl groups at the bromo position, significantly expanding the compound's utility in library synthesis for high-throughput screening campaigns.

Ongoing investigations into the safety and pharmacokinetic profile of 4-bromo-3-chloro-pyridin-2-amine-derived compounds have also yielded promising results. Preclinical studies conducted by pharmaceutical companies have reported favorable toxicity profiles for several candidates, paving the way for further development. However, researchers emphasize the need for additional optimization to address off-target effects and improve bioavailability in certain structural classes.

In conclusion, 4-bromo-3-chloro-pyridin-2-amine (CAS: 861024-02-4) continues to be a valuable scaffold in drug discovery, with recent studies expanding its applications across multiple therapeutic areas. Its versatility, combined with advances in synthetic methodologies, positions it as a key player in the development of next-generation pharmaceuticals. Future research directions may focus on exploring its potential in targeted protein degradation and covalent inhibitor design, further solidifying its importance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:861024-02-4)4-bromo-3-chloro-pyridin-2-amine
A903501
Purity:99%
Quantity:5g
Price ($):615.0
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